molecular formula C11H18N4 B1309995 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine CAS No. 883540-07-6

2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine

Cat. No. B1309995
CAS RN: 883540-07-6
M. Wt: 206.29 g/mol
InChI Key: JWSBILVBQJUNHF-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 883540-07-6 and a molecular weight of 206.29 . Its IUPAC name is 2-ethyl-4-methyl-6-(1-piperazinyl)pyrimidine .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” can be represented by the InChI Code: 1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms .

Scientific Research Applications

Neuroprotective Agent

2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine has been studied for its potential as a neuroprotective agent. Research suggests that derivatives of pyrimidine, such as this compound, may offer protection against neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound’s ability to inhibit endoplasmic reticulum stress and apoptosis pathways makes it a candidate for further investigation in neuroprotection.

Anti-neuroinflammatory Properties

This compound has also shown promise in the treatment of neuroinflammation. In a study evaluating triazole-pyrimidine hybrids, compounds including 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .

Derivatization Reagent for Peptides

This compound may serve as a derivatization reagent for carboxyl groups on peptides, aiding in the spectrophotometric analysis of phosphopeptides . This application is crucial for understanding peptide structures and functions in biochemistry and molecular biology.

PI3 Kinase Inhibition

While not directly mentioned for 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine, thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha . Given the structural similarities, this compound could potentially be modified to target PI3K, a key player in many cellular processes, including cancer progression.

Future Directions

The future directions for “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSBILVBQJUNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424650
Record name 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883540-07-6
Record name 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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